Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of sulfonylated pyrrolopyridines. This compound is notable for its unique structural features, which include a pyrrolo[2,3-b]pyridine core, a phenylsulfonyl group, and a methyl ester functional group. These structural elements confer specific chemical properties and reactivity patterns, making it a valuable molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a complex organic compoundIt’s known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they can affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic synthesis. One common route starts with the formation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine. Finally, the methyl ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles like amines or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
- Methyl 1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate
- Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate
- Methyl 1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Comparison: Compared to these similar compounds, methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific structural arrangement, which influences its reactivity and binding properties. The position of the nitrogen atom in the pyrrolo[2,3-b]pyridine core affects the electronic distribution and steric interactions, making it distinct in terms of its chemical behavior and biological activity.
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-21-15(18)13-10-17(14-12(13)8-5-9-16-14)22(19,20)11-6-3-2-4-7-11/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMFYZEFIQCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578986 |
Source
|
Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245064-81-7 |
Source
|
Record name | Methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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